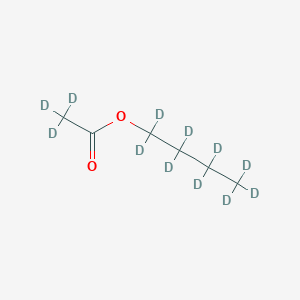

n-Butyl Acetate-d12

Descripción general

Descripción

n-Butyl Acetate-d12 is a deuterium-labeled form of n-butyl acetate. It is a colorless, flammable liquid with a sweet, fruity odor . It is often used as a solvent due to its excellent solvency power for a variety of resins, oils, and waxes.

Synthesis Analysis

The synthesis of n-butyl acetate can be achieved via a reactive distillation process. This involves the transesterification of ethyl acetate with n-butanol, catalyzed by immobilized lipase . The process can be optimized by adjusting variables such as the number of theoretical stages in the reaction section, the rectifying section and stripping section, reflux ratio, feed molar ratio, and relative feed position .

Molecular Structure Analysis

The molecular formula of n-Butyl Acetate-d12 is CD3COOCD2CD2CD2CD3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

The esterification of n-butanol with acetic acid is a key reaction in the production of n-butyl acetate . This reaction is often catalyzed by Brönsted acidic ionic liquids, which facilitate the reaction under mild conditions, reduce side reactions, and lead to good yields .

Physical And Chemical Properties Analysis

n-Butyl Acetate-d12 is a colorless liquid with a fruity odor . It has a boiling point of 258°F, a freezing point of -107°F, and a specific gravity of 0.88 . It has a vapor pressure of 10 mmHg and a flash point of 72°F .

Aplicaciones Científicas De Investigación

Reactive Distillation for Synthesis

n-Butyl Acetate-d12 is used in a reactive distillation (RD) column for its synthesis from n-butanol and acetic acid . The Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model and an equilibrium stage model for separation are employed to study the RD process . The optimal column configuration for the production of n-butyl acetate was designed with 5 rectifying stages, 8 reaction stages, and 13 stripping stages .

Esterification Reaction

The esterification of acetic acid with n-butanol was studied in the presence of ion-exchange resin catalysts such as Amberlyst-15 to determine the intrinsic reaction kinetics . The rate expressions would be useful in the simulation studies for reactive distillation .

Transesterification Process

The reactive distillation process for the synthesis of n-butyl acetate via transesterification of ethyl acetate with n-butyl alcohol catalyzed by immobilized lipase was simulated and experimentally tested . The effects of theoretical stages number in the reaction section, the rectifying section, and stripping section, reflux ratio, feed molar ratio, and relative feed position on the transesterification distillation process were investigated .

Solvent for Various Substances

n-Butyl acetate is widely used as a solvent for cellulose nitrate, resins, polymers, oils, and fats .

Use in Paints, Coatings, and Printing Inks

It is used in paints, coatings, printing inks, aerosol sprays, and cosmetics .

Flavoring Agent

n-Butyl acetate is used as a synthetic fruit flavoring agent in foods like candy, ice cream, cheeses, and baked food items .

Safety And Hazards

n-Butyl Acetate-d12 is flammable and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . In case of fire, sand, carbon dioxide, or powder extinguisher should be used to extinguish .

Direcciones Futuras

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFZGUDAPQIHT-HYVJACIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Butyl Acetate-d12 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-Ethylsulfanyl-4-methyl-4H-[1,2,4]triazol-3-YL)-ethylamine hydrochloride](/img/structure/B1451203.png)

![[1-(3-Isobutyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451206.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1451210.png)

![N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine](/img/structure/B1451214.png)

![2-Bromo-N-{4-[(diethylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451215.png)

![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)

![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)